![molecular formula C14H15Cl2N3O B258342 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B258342.png)
2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, also known as pyrazole compound, is a synthetic chemical compound with potential applications in the field of scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide in lab experiments is its ability to selectively interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action of various drugs and their effects on different physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide in scientific research. These include the development of new drugs that target specific receptors in the body, the identification of new biochemical and physiological effects of this compound, and the improvement of its synthesis and purification methods.
In conclusion, 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a valuable tool for studying various biochemical and physiological processes. Its unique chemical properties make it a valuable tool for studying the mechanism of action of various drugs and their effects on different physiological processes. However, its potential toxicity should be taken into consideration when using it in lab experiments.
Synthesemethoden
The synthesis of 2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves the reaction of 2,6-dichlorobenzoyl chloride with 1-ethyl-3,5-dimethyl-1H-2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide-4-amine in the presence of a suitable base. The resulting compound is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide has potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. This compound can be used as a tool for studying the mechanism of action of various drugs and their effects on different physiological processes.
Eigenschaften
Produktname |
2,6-dichloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide |
---|---|
Molekularformel |
C14H15Cl2N3O |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2,6-dichloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C14H15Cl2N3O/c1-4-19-9(3)13(8(2)18-19)17-14(20)12-10(15)6-5-7-11(12)16/h5-7H,4H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
XIZJXRIKWRUQPW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C=CC=C2Cl)Cl)C |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(C=CC=C2Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.